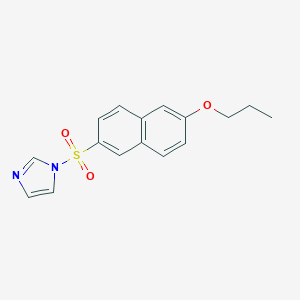
1-((6-propoxynaphthalen-2-yl)sulfonyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((6-propoxynaphthalen-2-yl)sulfonyl)-1H-imidazole is a synthetic compound that has been widely used in scientific research. It is commonly known as PS-1145 and is a potent inhibitor of IKK (IκB kinase), a protein complex that plays a crucial role in the regulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is involved in the regulation of various cellular processes, including inflammation, immune response, cell proliferation, and apoptosis.
Mécanisme D'action
PS-1145 inhibits the activity of IKK, a protein complex that phosphorylates IκBα, leading to its degradation and the subsequent activation of NF-κB. By blocking the activity of IKK, PS-1145 prevents the phosphorylation and degradation of IκBα, leading to the inhibition of NF-κB activation.
Biochemical and physiological effects:
PS-1145 has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines such as TNF-α (tumor necrosis factor-alpha) and IL-1β (interleukin-1 beta) in various cell types. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in some cancer cell lines. In addition, PS-1145 has been shown to have anti-angiogenic effects, preventing the formation of new blood vessels in tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using PS-1145 in lab experiments is its high potency and specificity for IKK inhibition. This allows for the selective inhibition of the NF-κB signaling pathway without affecting other cellular processes. However, one limitation of using PS-1145 is its low solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
Orientations Futures
There are several future directions for the use of PS-1145 in scientific research. One potential application is in the development of new therapies for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. PS-1145 has also been shown to have potential as a cancer therapeutic, and further studies are needed to explore its efficacy in different types of cancer. Additionally, PS-1145 may have potential as a tool for investigating the role of the NF-κB signaling pathway in other cellular processes, such as cell differentiation and development.
Méthodes De Synthèse
The synthesis of PS-1145 involves the reaction between 6-propoxynaphthalene-2-sulfonyl chloride and imidazole in the presence of a base such as triethylamine. The product is obtained as a white solid and can be purified by recrystallization. The chemical structure of PS-1145 is shown below:
Applications De Recherche Scientifique
PS-1145 has been extensively used in scientific research to study the role of the NF-κB signaling pathway in various cellular processes. It has been shown to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, a protein that inhibits the activity of NF-κB. This inhibition leads to the suppression of the expression of various genes that are regulated by NF-κB, including those involved in inflammation, immune response, and cell proliferation.
Propriétés
IUPAC Name |
1-(6-propoxynaphthalen-2-yl)sulfonylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-2-9-21-15-5-3-14-11-16(6-4-13(14)10-15)22(19,20)18-8-7-17-12-18/h3-8,10-12H,2,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVCNQQHTVQEMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

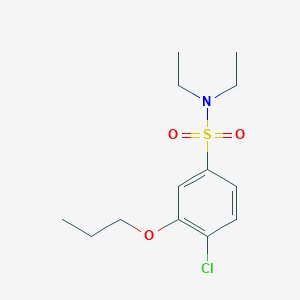

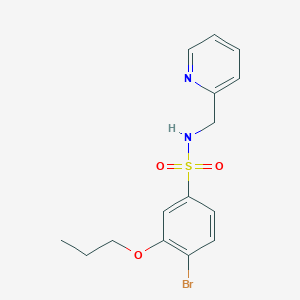
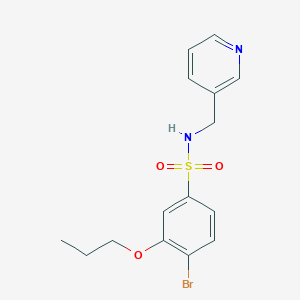

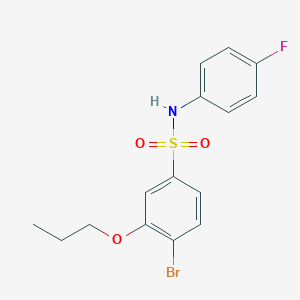
![Ethyl 4-[(4-bromo-3-propoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B497701.png)
![[(4-Bromo-3-propoxyphenyl)sulfonyl]-2-pyridylamine](/img/structure/B497702.png)

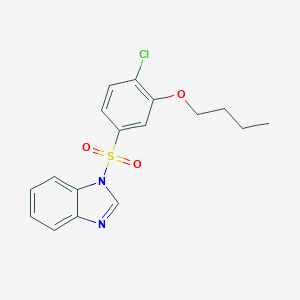
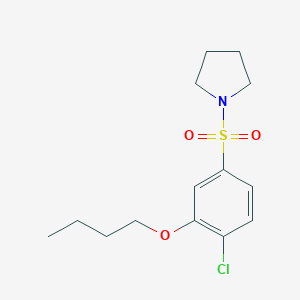
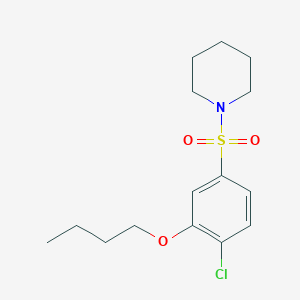
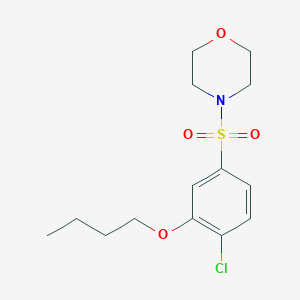
![Ethyl 4-[(3-butoxy-4-chlorophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B497709.png)